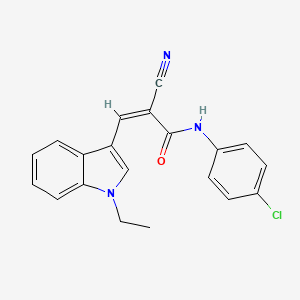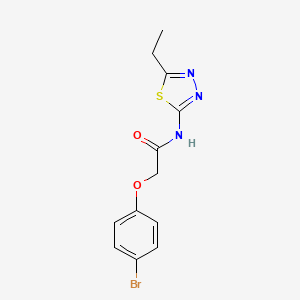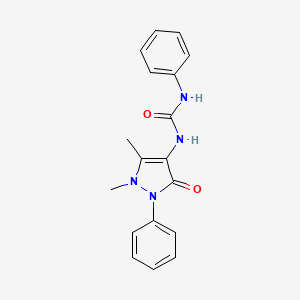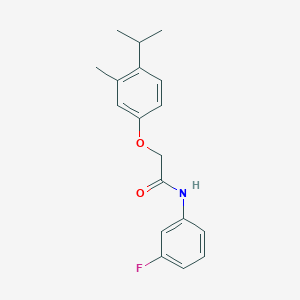
N-(4-chlorophenyl)-2-cyano-3-(1-ethyl-1H-indol-3-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-cyano-3-(1-ethyl-1H-indol-3-yl)acrylamide, commonly known as CEP-33779, is a small molecule inhibitor of the transcription factor nuclear factor kappa B (NF-κB). NF-κB is a protein complex that regulates the expression of genes involved in inflammation, immunity, and cell survival. CEP-33779 has shown promise in preclinical studies for the treatment of various inflammatory and autoimmune diseases, as well as cancer.
Mecanismo De Acción
CEP-33779 inhibits NF-κB activation by binding to the IKKβ kinase subunit, which is responsible for phosphorylating the inhibitor of κB (IκB) protein. Phosphorylation of IκB leads to its degradation, allowing NF-κB to translocate to the nucleus and activate gene expression. By inhibiting IKKβ, CEP-33779 prevents IκB degradation and NF-κB activation.
Biochemical and Physiological Effects
CEP-33779 has been shown to have anti-inflammatory, immunomodulatory, and anti-tumor effects in preclinical studies. In addition to its effects on NF-κB, CEP-33779 has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. CEP-33779 has also been shown to promote the differentiation of regulatory T cells, which are important for maintaining immune tolerance. Finally, CEP-33779 has been shown to inhibit the growth and survival of various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CEP-33779 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical models, and its mechanism of action is well understood. However, CEP-33779 also has some limitations. It is not specific to IKKβ and can inhibit other kinases, which may lead to off-target effects. It also has poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on CEP-33779. One area of interest is the development of more specific IKKβ inhibitors that do not have off-target effects. Another area of interest is the use of CEP-33779 in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer. Finally, CEP-33779 may have potential for the treatment of other diseases, such as Alzheimer's disease, where NF-κB activation has been implicated in disease pathogenesis.
Métodos De Síntesis
CEP-33779 can be synthesized using a multi-step process. The first step involves the reaction of 4-chlorobenzyl cyanide with 1-ethyl-3-(dimethylamino)propylamine to form the corresponding secondary amine. This amine is then reacted with indole-3-carboxaldehyde to form the indole derivative. The final step involves the reaction of the indole derivative with acryloyl chloride to form CEP-33779.
Aplicaciones Científicas De Investigación
CEP-33779 has been extensively studied in preclinical models of various diseases. In a mouse model of rheumatoid arthritis, CEP-33779 was shown to reduce joint inflammation and destruction by inhibiting NF-κB activation. In a mouse model of multiple sclerosis, CEP-33779 was shown to reduce inflammation and demyelination in the central nervous system. In a mouse model of colitis, CEP-33779 was shown to reduce inflammation and improve intestinal barrier function.
Propiedades
IUPAC Name |
(Z)-N-(4-chlorophenyl)-2-cyano-3-(1-ethylindol-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O/c1-2-24-13-15(18-5-3-4-6-19(18)24)11-14(12-22)20(25)23-17-9-7-16(21)8-10-17/h3-11,13H,2H2,1H3,(H,23,25)/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUINGHXFWHXXFE-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C=C(C#N)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C2=CC=CC=C21)/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(4-chlorophenyl)-2-cyano-3-(1-ethylindol-3-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,4-difluorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5682515.png)
![5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-2-isopropyl-4-methyl-1,3-thiazole](/img/structure/B5682539.png)
![N-cyclopentyl-3-{5-[(methylthio)acetyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanamide](/img/structure/B5682542.png)
![6-{4-[1-(dimethylamino)ethyl]phenyl}pyridin-3-ol](/img/structure/B5682549.png)
![1-acetyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5682552.png)

![(3aS*,7aR*)-5-methyl-2-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5682567.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methylacetamide](/img/structure/B5682568.png)
![N-(3-fluorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5682587.png)


![N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5682612.png)

![2-{5-[(4-bromo-2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5682617.png)